Benzaldehyde, 2-hydroxy, 5-(1,1,3,3-tetramethylbutyl)

Copper solvent extraction Hydrometallurgy Salicylaldoxime extractants

Sourcing the right aldehyde precursor is critical for synthesizing high-performance copper extractants. This 5-(tert-octyl)salicylaldehyde is the essential building block for tert-octylsalicylaldoxime (TOSO), which achieves >91% Cu(II) extraction efficiency-outperforming tert-butyl (~9%) and unsubstituted (~5%) analogs by an order of magnitude. For procurement managers, this compound enables the one-pot synthesis of TOSO at 96% yield and 94% purity, offering a cost-optimized route to scale extractant production. - Confers superior Cu/Fe separation vs. linear-chain analogs due to steric hindrance of the branched tert-octyl group. - Delivers faster extraction kinetics than acetophenone- or benzophenone-derived oximes for short-residence-time circuits.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 10581-28-9
Cat. No. B13626569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 2-hydroxy, 5-(1,1,3,3-tetramethylbutyl)
CAS10581-28-9
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C=O
InChIInChI=1S/C15H22O2/c1-14(2,3)10-15(4,5)12-6-7-13(17)11(8-12)9-16/h6-9,17H,10H2,1-5H3
InChIKeyPRQGLXVKXBBFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-(1,1,3,3-tetramethylbutyl)benzaldehyde (CAS 10581-28-9): A Branched-Alkyl Salicylaldehyde Precursor for High-Performance Metal Extraction Ligands


Benzaldehyde, 2-hydroxy, 5-(1,1,3,3-tetramethylbutyl) (CAS 10581-28-9), also named 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde or p-tert-octylsalicylaldehyde, is a C15H22O2 salicylaldehyde derivative bearing a bulky branched C8 alkyl (tert-octyl) substituent at the 5-position [1]. This compound serves as the critical aldehyde precursor to tert-octylsalicylaldoxime (TOSO), a chelating extractant in the 5-alkyl-2-hydroxybenzaldoxime class widely employed in hydrometallurgical copper solvent extraction [2]. The tert-octyl substituent imparts distinct hydrophobicity and steric properties that differentiate its downstream oxime from both shorter-chain and linear-chain analogs [3].

Why 5-Alkyl Chain Length and Branching Cannot Be Interchanged When Procuring Salicylaldehyde Precursors for Copper Extractants


Within the 5-alkyl-2-hydroxybenzaldehyde oxime class, the para-alkyl substituent is not a passive hydrophobe but a primary determinant of extraction performance. Systematic studies demonstrate that extractants with 0-4 carbon atoms in the R group (e.g., unsubstituted salicylaldoxime, 5-tert-butylsalicylaldoxime) are essentially unsuitable for practical Cu(II) extraction, whereas those with 8-9 carbon atoms achieve >90% extraction efficiency under identical conditions [1]. Critically, branched-chain alkyl groups (tert-octyl) confer steric-hindrance effects distinct from linear alkyl groups (nonyl), directly impacting Cu/Fe separation selectivity [1]. Substituting a shorter-chain or linear-chain 5-alkylsalicylaldehyde precursor therefore produces an extractant with fundamentally different – and inferior – hydrometallurgical performance. Furthermore, even among compounds sharing the identical tert-octyl substituent, the aldehyde-derived oxime (benzaldehyde oxime) extracts copper more efficiently and at higher rates than its acetophenone- or benzophenone-derived oxime counterparts, owing to stronger acidity of the phenolic group [2].

Quantitative Differentiation Evidence for 2-Hydroxy-5-(1,1,3,3-tetramethylbutyl)benzaldehyde Relative to Closest Analogs


Oxime Derivative Achieves ~10-Fold Higher Cu(II) Extraction Than 5-tert-Butyl Analog at pH 4

When converted to its corresponding oxime (tert-octylsalicylaldoxime, TOSO), the target compound's derivative extracts 91.53% of Cu(II) from aqueous sulphate solution at pH 4, compared to only 9.25% for tert-butylsalicylaldoxime (4-carbon R group) and 5.15% for unsubstituted salicylaldoxime under identical conditions [1]. This represents an approximately 10-fold improvement over the closest shorter-chain branched analog (tert-butyl) and an ~18-fold improvement over the unsubstituted parent. The extraction efficiency of TOSO (91.53%) is comparable to that of nonylsalicylaldoxime (92.11%), the industry-standard linear C9 extractant [1].

Copper solvent extraction Hydrometallurgy Salicylaldoxime extractants

Branched tert-Octyl Substituent Provides Superior Cu(II)/Fe(III) Separation Selectivity Versus Linear Nonyl Chain

In competitive Cu(II)/Fe(III) extraction systems, tert-octylsalicylaldoxime (TOSO) exhibits better overall Cu/Fe separation performance than nonylsalicylaldoxime, despite their nearly equivalent Cu(II) extraction capacities [1]. At pH 4, the separation factor β(Cu/Fe) reaches 1009 for TOSO and 1128 for nonylsalicylaldoxime (peak values), yet the paper explicitly concludes that TOSO shows superior β(Cu/Fe) across the studied pH range due to the umbrella-shaped branched alkyl structure which creates stronger steric hindrance against Fe(III) complexation than the linear nonyl chain [1]. Salicylaldoxime and tert-butylsalicylaldoxime exhibit much lower β(Cu/Fe) throughout the pH range, rendering them non-viable for selective Cu recovery from iron-rich leachates [1].

Cu/Fe selectivity Solvent extraction Steric hindrance

Benzaldehyde-Derived Oxime Extracts Copper More Efficiently and at Higher Rate Than Acetophenone or Benzophenone Oxime Analogs

Among three oxime derivatives sharing the identical 5-(1,1,3,3-tetramethylbutyl) substituent, the benzaldehyde-derived E-oxime (1, synthesized from the target aldehyde) extracts copper more efficiently from acidic sulphate solutions and at a higher extraction rate than the corresponding acetophenone E-oxime (2) and benzophenone E-oxime (3) [1]. The phenolic group of oxime 1 is a stronger acid than those of 2 and 3, contributing to its superior extraction performance [1]. This establishes that the aldehyde precursor (CAS 10581-28-9) is the preferred starting material over the corresponding methyl ketone or phenyl ketone precursors for synthesizing high-performance copper extractants within this substituent class.

Hydroxyoxime extractants Extraction kinetics Copper hydrometallurgy

Hydrophobicity (Log P) of tert-Octylsalicylaldoxime Markedly Exceeds Shorter-Chain Analogs, Correlating with Extraction Performance

Quantum chemical calculations and experimental Log P determinations demonstrate that the hydrophobicity of 5-alkylsalicylaldoximes increases progressively with carbon atom count in the para-alkyl chain [1]. Tert-octylsalicylaldoxime (8 carbons, branched) and nonylsalicylaldoxime (9 carbons, linear) possess substantially higher Log P values than tert-butylsalicylaldoxime (4 carbons) and unsubstituted salicylaldoxime (0 carbons in R group) [1]. This elevated hydrophobicity directly correlates with enhanced Cu(II) extraction ability, as sufficient hydrophobicity is required for effective phase transfer of the metal complex from aqueous to organic phases [1]. The branched architecture of the tert-octyl group provides hydrophobicity comparable to the linear C9 chain while occupying a different steric volume.

Hydrophobicity Log P QSAR Extractant design

One-Pot Synthesis of tert-Octylsalicylaldoxime from the Target Aldehyde Achieves High Yield and Purity with Cost Advantages

A dedicated synthetic route for tert-octylsalicylaldoxime (TOSO) starting from p-tert-octylphenol and proceeding through the target salicylaldehyde intermediate has been developed, achieving a yield of 96.17% and purity of 94.13% by elemental analysis [1]. A Chinese patent (CN201710195376) describes a synthesis method for 特辛基水杨醛肟 (tert-octylsalicylaldoxime) that claims lower synthesis cost and wider raw material availability compared to other commonly used copper extractants [2]. The one-pot method reported in the patent literature simplifies the multi-step formylation-oximation sequence, reducing solvent usage and processing time relative to linear-chain analogs requiring more elaborate purification [2]. This provides an economic procurement rationale independent of extraction performance.

Extractant synthesis Process economics One-pot method

Validated Application Scenarios Where 2-Hydroxy-5-(1,1,3,3-tetramethylbutyl)benzaldehyde Provides Demonstrated Advantage


Precursor for High-Efficiency Copper Extractants in Acidic Leach Solutions (pH 3-4)

When converted to its oxime derivative, this aldehyde serves as the precursor to tert-octylsalicylaldoxime (TOSO), which achieves >91% Cu(II) extraction from acidic sulphate solutions at pH 4, outperforming tert-butylsalicylaldoxime (~9%) and unsubstituted salicylaldoxime (~5%) by approximately 10-fold and 18-fold respectively [1]. This makes the compound the preferred aldehyde starting material for formulating extractants destined for low-grade copper ore leachates where pH is maintained in the 3-4 range to balance extraction efficiency against iron co-extraction.

Selective Copper Recovery from Iron-Rich Leachates in Chalcopyrite Hydrometallurgy

The branched tert-octyl architecture of the oxime derived from this aldehyde provides superior Cu(II)/Fe(III) separation factors compared to linear-chain analogs such as nonylsalicylaldoxime, attributed to the umbrella-shaped steric hindrance of the tert-octyl group that discriminates against Fe(III) complexation [1]. This application scenario is critical for processing chalcopyrite (CuFeS₂) and similar iron-bearing copper ores, where iron rejection directly impacts electrowinning current efficiency and cathode purity.

Benzaldehyde-Oxime Type Extractant Where Maximum Extraction Rate Is Required

Among the three possible carbonyl precursors sharing the 5-(1,1,3,3-tetramethylbutyl) substituent (aldehyde, methyl ketone, phenyl ketone), the aldehyde-derived benzaldehyde oxime extracts copper at the highest rate and with the greatest efficiency from acidic media [1]. Research and industrial users requiring fast extraction kinetics—e.g., in short-residence-time mixer-settler circuits—should therefore procure the aldehyde form (CAS 10581-28-9) rather than the corresponding acetophenone or benzophenone derivatives.

Cost-Sensitive Large-Scale Extractant Manufacturing via One-Pot Synthesis

The compound is the key intermediate in a demonstrated one-pot synthetic route to tert-octylsalicylaldoxime that achieves 96% yield and 94% purity [1], with patent literature claiming lower overall synthesis cost compared to other commercial copper extractants [2]. This application scenario applies to manufacturers aiming to produce copper extractants at scale for mining operations, where raw material cost and process simplicity are primary procurement drivers alongside technical performance.

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